(R)-4-(tert-Butoxy)-2-(cyclopentylmethyl)-4-oxobutanoic acid
Description
Properties
CAS No. |
204637-77-4 |
|---|---|
Molecular Formula |
C14H23O4- |
Molecular Weight |
255.33 g/mol |
IUPAC Name |
(2R)-2-(cyclopentylmethyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate |
InChI |
InChI=1S/C14H24O4/c1-14(2,3)18-12(15)9-11(13(16)17)8-10-6-4-5-7-10/h10-11H,4-9H2,1-3H3,(H,16,17)/p-1/t11-/m1/s1 |
InChI Key |
XJAASFPIJJMEQF-LLVKDONJSA-M |
SMILES |
CC(C)(C)OC(=O)CC(CC1CCCC1)C(=O)O |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](CC1CCCC1)C(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC1CCCC1)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(tert-Butoxy)-2-(cyclopentylmethyl)-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the esterification of 4-oxobutanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The cyclopentylmethyl group can be introduced through a nucleophilic substitution reaction using cyclopentylmethyl bromide and a suitable base.
Industrial Production Methods
In an industrial setting, the production of ®-4-(tert-Butoxy)-2-(cyclopentylmethyl)-4-oxobutanoic acid may involve continuous flow processes to enhance efficiency and yield. Flow microreactors have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-4-(tert-Butoxy)-2-(cyclopentylmethyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
®-4-(tert-Butoxy)-2-(cyclopentylmethyl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-4-(tert-Butoxy)-2-(cyclopentylmethyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Lipophilicity :
- The cyclopentylmethyl group (target) provides intermediate lipophilicity, whereas cyclohexylmethyl (CAS 168681-96-7) increases it further due to the larger aliphatic ring .
- Benzyl (CAS 122225-33-6) and 4-chlorophenyl (CAS 147224-50-8) groups enhance aromatic interactions but differ in electronic effects (Cl substituent lowers pKa of the carboxylic acid) .
Reactivity :
Biological Activity
(R)-4-(tert-Butoxy)-2-(cyclopentylmethyl)-4-oxobutanoic acid, with the CAS number 204637-77-4, is an organic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a tert-butoxy group, a cyclopentylmethyl group, and a 4-oxobutanoic acid moiety. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C14H24O4 |
| Molar Mass | 256.34 g/mol |
| IUPAC Name | (2R)-2-(cyclopentylmethyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate |
| CAS Number | 204637-77-4 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor or modulator of specific enzymes, impacting several biochemical pathways. The exact mechanism remains to be fully elucidated, but it is believed to involve interactions with enzyme active sites, potentially leading to altered metabolic processes.
In Vitro Studies
Recent research has indicated that compounds structurally related to this compound exhibit significant biological activities, including:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory pathways. For instance, derivatives were found to moderately inhibit COX-2 and LOX enzymes, suggesting potential anti-inflammatory properties .
- Cytotoxicity : Related compounds have been evaluated for cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Hek293-T (human embryonic kidney). These studies provide a basis for exploring the anticancer potential of this compound .
Structure-Activity Relationship (SAR)
The structure-activity relationship of similar compounds highlights the importance of specific functional groups in enhancing biological activity. For example, the presence of electron-withdrawing groups has been correlated with increased inhibition of acetylcholinesterase (AChE), a target relevant in Alzheimer's disease treatment. The IC50 values for related compounds ranged from 5.4 μM to 34.2 μM against AChE and butyrylcholinesterase (BChE) .
Case Study 1: Anti-inflammatory Activity
In a study examining the anti-inflammatory properties of various derivatives of 4-oxobutanoic acids, it was found that certain substitutions on the cyclopentylmethyl group significantly enhanced COX-2 inhibition. The study reported IC50 values ranging from 10 μM to 25 μM for different derivatives, suggesting that modifications in the side chains can lead to improved efficacy against inflammation.
Case Study 2: Cytotoxicity Assessment
A comparative analysis of cytotoxic effects revealed that compounds similar to this compound exhibited varying degrees of toxicity against MCF-7 cells. The most potent derivatives achieved IC50 values as low as 15 μM, indicating their potential as anticancer agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (R)-4-(tert-Butoxy)-2-(cyclopentylmethyl)-4-oxobutanoic acid, and how can enantiomeric purity be ensured?
- Methodological Answer : The synthesis typically involves chiral starting materials, such as enantiopure esters, to control stereochemistry. Alkylation of a chiral ester precursor with tert-butyl bromoacetate under basic conditions (e.g., NaH or KOtBu) is a common step. Subsequent hydrolysis and oxidation yield the target compound. To ensure enantiomeric purity (>98%), chiral chromatography (e.g., using amylose- or cellulose-based columns) or recrystallization with chiral resolving agents is recommended post-synthesis .
Q. How can the compound’s stability be evaluated under different storage conditions?
- Methodological Answer : Stability studies should include:
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.
- Photostability : Exposure to UV/visible light (ICH Q1B guidelines) with HPLC monitoring for degradation products.
- Humidity Sensitivity : Storage at 25°C/60% RH and 40°C/75% RH for 1–3 months, followed by chiral purity analysis. Use amber vials and desiccants for long-term storage .
Q. What preliminary assays are suitable for screening its biological activity?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., NADH/NADPH depletion) to test inhibition of metabolic enzymes like dehydrogenases.
- Anti-inflammatory Screening : Measure IL-6 or TNF-α suppression in LPS-stimulated macrophages via ELISA.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
Advanced Research Questions
Q. How can structural analogs of this compound be designed to enhance target selectivity in enzyme inhibition?
- Methodological Answer :
-
Substituent Modification : Replace the cyclopentylmethyl group with bulkier (e.g., adamantyl) or polar (e.g., hydroxyethyl) groups to alter steric/electronic interactions.
-
Bioisosteric Replacement : Substitute the tert-butoxy group with trifluoromethoxy or methanesulfonyl groups to modulate lipophilicity.
-
Activity Cliff Analysis : Compare IC50 values of analogs (Table 1) to identify critical substituents .
Table 1 : Comparative Bioactivity of Structural Analogs
Q. How should researchers address contradictory data in enzyme kinetic studies involving this compound?
- Methodological Answer :
- Replicate Experiments : Perform triplicate assays with fresh batches of compound to rule out degradation.
- Substrate Variability : Test multiple substrate concentrations (e.g., 0.1–10× Km) to confirm Michaelis-Menten kinetics.
- Buffer Compatibility : Assess interference from DMSO (common solvent) by limiting its concentration to <1% v/v.
- Reference Controls : Use known inhibitors (e.g., rotenone for dehydrogenases) to validate assay conditions .
Q. What strategies improve the compound’s metabolic stability in pharmacokinetic studies?
- Methodological Answer :
- Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability.
- Deuterium Labeling : Replace hydrogen atoms at metabolically labile positions (e.g., α to ketone) to slow CYP450-mediated oxidation.
- In Silico ADME Prediction : Use tools like SwissADME to predict clearance pathways and modify substituents accordingly .
Experimental Design & Data Analysis
Q. How can researchers optimize reaction yields in large-scale synthesis?
- Methodological Answer :
- Continuous Flow Reactors : Improve mixing and heat transfer for exothermic steps (e.g., alkylation).
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to accelerate hydrolysis.
- DoE (Design of Experiments) : Vary temperature (0–25°C), base equivalents (1.0–2.5 eq), and reaction time (2–24 h) to identify optimal conditions via response surface methodology .
Q. What analytical techniques are critical for characterizing degradation products?
- Methodological Answer :
- LC-HRMS : Identify molecular formulas of degradants using exact mass (error < 2 ppm).
- NMR Spectroscopy : Assign structures via 2D experiments (e.g., COSY, HSQC).
- Chiral HPLC : Confirm retention of enantiomeric purity after degradation .
Notes for Reproducibility
- Synthetic Reproducibility : Document reaction atmosphere (N2/Ar), solvent grade, and intermediate purification steps.
- Biological Assays : Report cell passage numbers, serum lot numbers, and assay plate types (e.g., Corning vs. Greiner).
- Data Reporting : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) with raw data deposited in repositories like Zenodo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
